

Application Notes and Protocols for Coimmunoprecipitation with Nrf2 (69-84) Peptide

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a pivotal role in the cellular defense against oxidative stress.[1][2][3] Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. The interaction between Nrf2 and Keap1 is a critical control point in the antioxidant response pathway. The Nrf2 (69-84) peptide, a 16-amino-acid sequence (AFFAQLQLDEETGEFL), contains the high-affinity ETGE motif essential for binding to the Kelch domain of Keap1.[4][5] This peptide can be a powerful tool in studying the Nrf2-Keap1 interaction, acting as a competitive inhibitor to validate this protein-protein interaction in co-immunoprecipitation (Co-IP) experiments.

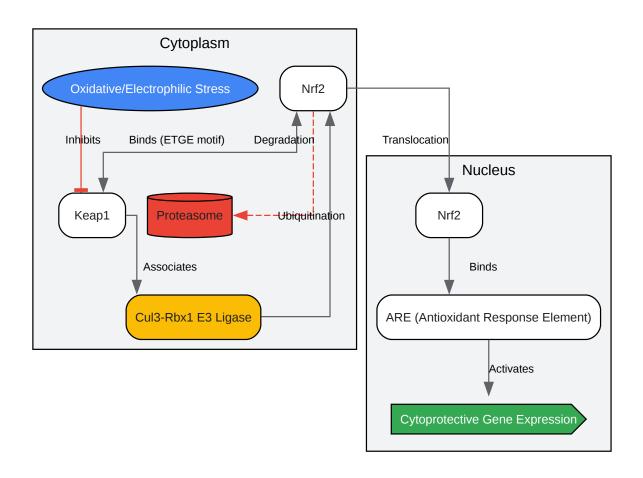
These application notes provide a detailed protocol for performing a competitive Co-IP to study the Nrf2-Keap1 interaction using the Nrf2 (69-84) peptide.

Signaling Pathway

The Keap1-Nrf2 signaling pathway is a key regulator of cellular redox homeostasis. Under homeostatic conditions, Keap1 targets Nrf2 for degradation. Upon exposure to oxidative or electrophilic stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that inhibits its ability to ubiquitinate Nrf2. This allows Nrf2 to translocate



to the nucleus, where it binds to Antioxidant Response Elements (AREs) in the promoter regions of its target genes, initiating the transcription of a battery of cytoprotective enzymes and proteins.





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